molecular formula C12H14N2O2 B1423090 3,3-Dimethyl-6-phenylpiperazine-2,5-dione CAS No. 1334145-96-8

3,3-Dimethyl-6-phenylpiperazine-2,5-dione

Cat. No.: B1423090
CAS No.: 1334145-96-8
M. Wt: 218.25 g/mol
InChI Key: SRAOVZJNDPAQAN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-6-phenylpiperazine-2,5-dione is a diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 3. Its structure features two methyl groups at position 3 and a phenyl substituent at position 4. The phenyl group enhances aromatic interactions, while the methyl groups contribute to steric effects and lipophilicity. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol (calculated from constituent atoms).

Properties

IUPAC Name

3,3-dimethyl-6-phenylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2)11(16)13-9(10(15)14-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAOVZJNDPAQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(C(=O)N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-6-phenylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2,5-diketopiperazine with phenylmagnesium bromide, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production methods for 3,3-Dimethyl-6-phenylpiperazine-2,5-dione are not well

Biological Activity

3,3-Dimethyl-6-phenylpiperazine-2,5-dione is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3,3-Dimethyl-6-phenylpiperazine-2,5-dione belongs to the class of piperazine derivatives. Its molecular formula is C13H16N2O2C_{13}H_{16}N_2O_2 with a molecular weight of 232.28 g/mol. The compound features a piperazine ring substituted with two methyl groups and a phenyl group, contributing to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that 3,3-Dimethyl-6-phenylpiperazine-2,5-dione exhibits significant anticancer properties. In vitro tests have shown that it can induce apoptosis in various cancer cell lines. For example, a study reported that derivatives containing similar piperazine moieties displayed potent cytotoxic effects against human hepatoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values indicating higher potency than standard chemotherapeutic agents such as 5-fluorouracil .

Cell Line IC50 (µM) Comparison
HepG20.78More potent than 5-FU
MCF-70.9Comparable to existing treatments

Antidepressant Effects

The compound has also been investigated for its potential antidepressant effects. Research indicates that it may act on serotonin receptors, enhancing mood and reducing anxiety-like behaviors in animal models. The mechanism is believed to involve the modulation of neurotransmitter levels in the brain .

Anti-inflammatory Properties

In addition to its anticancer and antidepressant activities, 3,3-Dimethyl-6-phenylpiperazine-2,5-dione has been shown to possess anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This dual inhibition suggests potential applications in treating inflammatory diseases .

The biological activities of 3,3-Dimethyl-6-phenylpiperazine-2,5-dione can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Neurotransmitter Modulation : It enhances serotonin and norepinephrine levels, contributing to its antidepressant effects.
  • COX Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

Study on Anticancer Activity

A study published in Pharmaceutical Research evaluated the anticancer effects of various piperazine derivatives including 3,3-Dimethyl-6-phenylpiperazine-2,5-dione on melanoma and breast cancer cells. The findings indicated that compounds with similar structures exhibited significant cytotoxicity and induced apoptosis more effectively than traditional chemotherapeutics .

Study on Antidepressant Effects

In an animal model study published in Journal of Medicinal Chemistry, researchers found that treatment with 3,3-Dimethyl-6-phenylpiperazine-2,5-dione led to significant improvements in depressive behaviors compared to control groups. The compound was administered over a period of two weeks and showed a marked increase in serotonin levels post-treatment .

Comparison with Similar Compounds

The structural and functional attributes of 3,3-Dimethyl-6-phenylpiperazine-2,5-dione are best understood through comparisons with related DKPs. Below is an analysis of key analogs, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.

Structural Analogs

Table 1: Structural Comparison of Selected Piperazine-2,5-dione Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Source
3,3-Dimethyl-6-phenylpiperazine-2,5-dione 3,3-dimethyl; 6-phenyl C₁₂H₁₄N₂O₂ 218.25 Aromatic phenyl; steric methyl groups Synthetic
(6S)-3,3,6-Trimethylpiperazine-2,5-dione 3,3,6-trimethyl C₇H₁₂N₂O₂ 156.18 Triple methyl substitution Synthetic
3,6-Dimethylpiperazine-2,5-dione 3,6-dimethyl C₆H₁₀N₂O₂ 142.16 Simplest methyl-substituted DKP Natural/Synthetic
3-Isopropyl-6-methylpiperazine-2,5-dione 3-isopropyl; 6-methyl C₈H₁₄N₂O₂ 170.21 Branched isopropyl group Natural
3-Benzylpiperazine-2,5-dione 3-benzyl C₁₁H₁₂N₂O₂ 204.23 Aromatic benzyl substituent Natural

Key Observations:

  • Substituent Position and Type: The target compound’s 6-phenyl group distinguishes it from methyl-, isopropyl-, or benzyl-substituted analogs.

Comparison of Methods :

  • The use of bulky substituents (e.g., phenyl) may require optimized coupling agents (e.g., ethyl chloroformate over T3P®) to avoid side reactions .
  • Natural DKPs (e.g., 3-isopropyl-6-methylpiperazine-2,5-dione) are isolated from marine or fungal sources, whereas synthetic routes enable precise substituent control .
Physicochemical Properties

Lipophilicity and Solubility :

  • The phenyl group in the target compound increases lipophilicity (predicted logP ~1.5–2.0) compared to 3,6-dimethyl-DKP (logP ~0.5) .
  • Steric Effects: 3,3-Dimethyl substitution reduces solubility in polar solvents compared to mono-methylated analogs .

Table 2: Predicted Physicochemical Properties

Compound logP (Predicted) Polar Surface Area (Ų) Solubility (mg/mL)
3,3-Dimethyl-6-phenyl-DKP ~1.8 58 <1 (Low)
(6S)-3,3,6-Trimethyl-DKP ~0.9 58 ~5
3,6-Dimethyl-DKP ~0.5 58 ~10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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